molecular formula C12H19N3O B13270904 5-[(3AS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(propan-2-yl)-1,2,4-oxadiazole

5-[(3AS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(propan-2-yl)-1,2,4-oxadiazole

Cat. No.: B13270904
M. Wt: 221.30 g/mol
InChI Key: JEJITCQGLVZCHG-BXKDBHETSA-N
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Description

5-[(3AS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(propan-2-yl)-1,2,4-oxadiazole is a chemical compound with the molecular formula C13H19N3O. It is used primarily in scientific research and as a synthetic intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3AS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(propan-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

5-[(3AS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(propan-2-yl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

5-[(3AS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(propan-2-yl)-1,2,4-oxadiazole is utilized in various scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for 5-[(3AS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(propan-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C12H19N3O

Molecular Weight

221.30 g/mol

IUPAC Name

5-[(3aS,6aS)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-propan-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C12H19N3O/c1-8(2)10-14-11(16-15-10)12-5-3-4-9(12)6-13-7-12/h8-9,13H,3-7H2,1-2H3/t9-,12-/m1/s1

InChI Key

JEJITCQGLVZCHG-BXKDBHETSA-N

Isomeric SMILES

CC(C)C1=NOC(=N1)[C@@]23CCC[C@@H]2CNC3

Canonical SMILES

CC(C)C1=NOC(=N1)C23CCCC2CNC3

Origin of Product

United States

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